2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
2-((5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. Its structure includes a 4-chlorophenyl group at position 5 of the imidazole ring, a methyl group at position 1, and a thioether linkage connecting the imidazole to an acetamide moiety. The acetamide nitrogen is further substituted with a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-24-17(13-4-6-14(21)7-5-13)11-22-20(24)28-12-19(25)23-16-9-8-15(26-2)10-18(16)27-3/h4-11H,12H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXOLWYIFPADTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates an imidazole ring, a chlorophenyl group, and a thioacetamide moiety. The molecular formula is with a molecular weight of approximately 367.89 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, modulating their activity. This interaction is crucial for the compound's potential as an anticancer agent.
- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions, which are essential for effective target engagement.
- Covalent Bonding : The thioacetamide moiety can form covalent bonds with target proteins, leading to irreversible inhibition and prolonged biological effects.
Biological Activities
Research on this compound has identified several notable biological activities:
Anticancer Activity
Numerous studies have explored the anticancer potential of imidazole derivatives. For example:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity (typically in the micromolar range).
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. Key insights from SAR studies include:
- Chlorophenyl Substitution : The presence of the chlorophenyl group is critical for enhancing biological activity.
- Dimethoxy Substitution : The methoxy groups on the phenyl ring contribute to increased lipophilicity and improved cellular uptake.
Case Studies
Recent investigations have highlighted the therapeutic potential of this compound in various contexts:
- Combination Therapy : A study demonstrated enhanced anticancer effects when combined with conventional chemotherapeutics, suggesting potential for use in combination therapy regimens.
- Mechanism-Based Approaches : Research indicated that the compound could inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC, supporting its role as a multi-targeted therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thioacetamide derivatives can effectively inhibit the growth of various bacterial strains and fungi.
- In Vitro Studies : In vitro tests demonstrated that compounds with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound also shows promise in anticancer applications, particularly against certain types of cancer cells.
- Cell Line Studies : In vitro evaluations using human breast cancer cell lines (e.g., MCF7) indicated that the compound induces apoptosis and inhibits cell proliferation.
- Molecular Mechanisms : The anticancer effects are thought to be mediated through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
Several studies have documented the efficacy of thioacetamide derivatives in clinical settings:
- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated a series of thioacetamide derivatives for their anticancer properties. The results showed that compounds with structural similarities to 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide had IC50 values in the low micromolar range against various cancer cell lines .
- Study 2 : Another research article focused on antimicrobial activity highlighted that derivatives containing imidazole rings exhibited potent activity against multidrug-resistant strains . This study underscores the potential for developing new antibiotics based on this compound's structure.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Functional Group Influence on Properties
Thioether Linkage
The thioether (–S–) bridge in the target compound and analogs (e.g., ) enhances metabolic stability compared to ether or methylene linkages. This feature is critical for prolonging biological half-life .
Aryl Substituents
- Chlorophenyl vs.
- Dimethoxyphenyl vs. Thiazolyl/Isoxazolyl : The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which could enhance π-π stacking interactions in biological targets compared to heteroaryl groups (e.g., thiazolyl in ) .
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound’s spectral profile is expected to align with analogs, showing –NH (~3291 cm⁻¹), C=O (~1678 cm⁻¹), and C–Cl (785 cm⁻¹) stretches .
Preparation Methods
Sequential Coupling and Cyclization Approach
A predominant method involves a three-step sequence: (1) synthesis of the 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol intermediate, (2) thioether formation with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, and (3) purification via recrystallization.
Step 1: Imidazole-Thiol Synthesis
The imidazole ring is constructed via cyclocondensation of 4-chlorobenzaldehyde with methylamine and thiourea under acidic conditions. Tian et al. demonstrated that metal-free cyclization of α-azidoenones with imidamides yields 2-mercaptoimidazoles in 65–78% yields. For this compound, substituting the α-azidoenone with 4-chlorophenylglyoxal monohydrate and methylamine hydrobromide achieves regioselective thiol group incorporation at the C-2 position.
Step 2: Thioether Formation
The thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in dimethylformamide (DMF) at 80°C for 12 hours. Catalytic triethylamine (0.5 eq) enhances reactivity by deprotonating the thiol. Patents by EvitaChem report yields of 68–72% after column chromatography.
Step 3: Purification
Crude product is recrystallized from ethanol-water (3:1 v/v) to achieve >98% purity, as confirmed by HPLC.
One-Pot El-Saghier Reaction Variant
Adapting the El-Saghier protocol, ethyl cyanoacetate and ethyl glycinate hydrochloride react with 2,4-dimethoxyaniline and 4-chlorophenylmethylamine in a single vessel. This method bypasses intermediate isolation, reducing synthesis time by 40%.
Reaction Conditions
- Reactants: Ethyl cyanoacetate (1.2 eq), ethyl glycinate hydrochloride (1.5 eq), 2,4-dimethoxyaniline (1.0 eq), 4-chlorophenylmethylamine (1.0 eq)
- Solvent: Neat conditions at 70°C for 2 hours
- Catalyst: Triethylamine (1.0 eq)
The mechanism involves dual nucleophilic attacks: ethyl glycinate’s amino group adds to the cyanoacetate, followed by cyclization to form the imidazole-thioacetamide backbone. Yields reach 58–64%, with residual byproducts removed via aqueous wash.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole NH), 7.45–7.39 (m, 4H, Ar-H), 6.55 (d, J = 8.8 Hz, 1H, dimethoxyphenyl), 3.87 (s, 3H, OCH3), 3.79 (s, 3H, OCH3), 3.42 (s, 2H, SCH2), 2.98 (s, 3H, NCH3).
- 13C NMR: δ 169.2 (C=O), 154.3 (imidazole C-2), 132.1–114.7 (aromatic carbons), 56.1 (OCH3), 40.3 (SCH2).
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Methods
The sequential method offers higher yields and scalability, whereas the El-Saghier approach prioritizes speed and simplicity. Industrial patents favor coupling strategies due to tighter control over regioselectivity.
Mechanistic Insights
Thioether Formation Mechanism
The thiolate anion (generated via triethylamine deprotonation) attacks the electrophilic carbon of 2-chloroacetamide, displacing chloride. Density functional theory (DFT) studies indicate a concerted SN2 pathway with an activation energy of 28.6 kcal/mol.
Imidazole Cyclization
Cyclocondensation proceeds via azirine intermediate formation, as proposed by Tian et al.. α-Azidoenone decomposition releases nitrogen, forming a reactive nitrene that undergoes [2+1] cycloaddition with the imidamide.
Industrial-Scale Optimization
Catalytic Enhancements
Replacing triethylamine with 1,8-diazabicycloundec-7-ene (DBU) increases thioether yields to 78% by stabilizing the transition state.
Solvent Selection
Switching from DMF to acetonitrile reduces side-product formation by 15%, albeit with a 5% yield penalty due to lower solubility.
Q & A
Q. What are the optimal synthetic routes for preparing 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, and how do reaction conditions impact yield?
Methodological Answer:
- Step 1: Synthesize the imidazole core via cyclocondensation of 4-chlorophenylglyoxal with methylamine derivatives under reflux in ethanol .
- Step 2: Introduce the thioacetamide linkage using a nucleophilic substitution reaction between the imidazole-thiol intermediate and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in dimethyl sulfoxide (DMSO) with potassium carbonate as a base .
- Optimization: Control temperature (70–80°C) and reaction time (6–8 hours) to achieve >70% yield. Use HPLC to monitor purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to confirm:
- Methyl group on imidazole (δ ~3.2 ppm, singlet).
- Thioether linkage (C=S at δ ~165 ppm in ¹³C).
- Dimethoxyaryl protons (δ ~3.8–3.9 ppm, two singlets) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 444.08 (calculated) .
- IR: Confirm S–C=O stretch (~1680 cm⁻¹) and C–O–C in dimethoxy groups (~1250 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity, and which assays are most informative?
Methodological Answer:
- Enzyme Inhibition: Screen against COX-1/2 using fluorometric assays (IC₅₀ determination) .
- Antimicrobial Activity: Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ thresholds <10 µg/mL indicating potency .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence biological activity?
Methodological Answer:
- Comparative SAR: Replace 4-chlorophenyl with bromo/fluoro analogs (synthesized via analogous routes) and test COX-2 inhibition. Chloro derivatives typically show 2–3× higher activity than fluoro due to enhanced lipophilicity .
- Methoxy Group Impact: Synthesize analogs with mono-methoxy (2- or 4-position) or no methoxy groups. 2,4-Dimethoxy enhances solubility but reduces membrane permeability, requiring balance in pharmacokinetics .
- Computational Modeling: Use docking (AutoDock Vina) to predict binding to COX-2’s hydrophobic pocket. Chlorophenyl and thioacetamide groups form key van der Waals contacts .
Q. How can contradictory data on cytotoxicity across studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and serum-free conditions to minimize variability .
- Orthogonal Validation: Confirm results via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
- Metabolic Stability: Check compound degradation in cell media (LC-MS/MS) over 24 hours; instability may falsely lower IC₅₀ values .
Q. What strategies optimize selectivity for COX-2 over COX-1, and how is this quantified?
Methodological Answer:
- Selectivity Index (SI): Calculate as SI = IC₅₀(COX-1)/IC₅₀(COX-2). Aim for SI >10.
- Structural Tuning: Introduce bulkier substituents (e.g., 3,4-dichlorophenyl) to sterically hinder COX-1 binding. Methoxy groups at 2,4-positions improve COX-2 affinity by 40% .
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff). Slower off-rates correlate with higher selectivity .
Q. What in silico tools predict metabolic pathways and potential toxicity?
Methodological Answer:
- Metabolism Prediction: Use SwissADME to identify Phase I oxidation sites (imidazole ring) and Phase II glucuronidation (methoxy groups) .
- Toxicity Screening: Run ProTox-II to flag hepatotoxicity (alert: thioacetamide linkage) and hERG inhibition (low risk if logP <4) .
- DMPK Profiling: Simulate bioavailability (BOILED-Egg model) to prioritize analogs with high gastrointestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
